6-bromo-2,3-dihydro-1H-isoindol-5-amine
Overview
Description
6-Bromo-2,3-dihydro-1H-isoindol-5-amine, also known as BDI, is an organic compound belonging to the class of isoindoles. It is a heterocyclic aromatic compound that possesses a five-membered ring with two nitrogen atoms, one oxygen atom, one carbon atom and a bromine atom. BDI has been studied extensively in recent years due to its diverse applications in the fields of medicinal chemistry, biochemistry, and chemical biology.
Scientific Research Applications
Selective Amination Catalysis
- A study by Ji, Li, and Bunnelle (2003) discussed the use of a palladium-Xantphos complex for the selective amination of polyhalopyridines, including compounds similar to 6-bromo-2,3-dihydro-1H-isoindol-5-amine. This process yielded a high isolated yield and excellent chemoselectivity, indicating its potential in synthesizing specific amines (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Regioselective Oxidative Amination
- Edstrom and Jones (1995) explored the regioselective oxidative amination of certain indolequinones, highlighting the use of bromine and amines in synthesizing specific isomers. This approach is relevant to understanding the chemistry of compounds like 6-bromo-2,3-dihydro-1H-isoindol-5-amine (E. Edstrom & Zachary R. Jones, 1995).
Synthesis of Benzimidazoles
- Lygin and Meijere (2009) reported the reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis, leading to the formation of benzimidazoles. This study is significant for understanding the reactions involving brominated compounds similar to 6-bromo-2,3-dihydro-1H-isoindol-5-amine (A. Lygin & A. Meijere, 2009).
Antimalarial Activity
- Lin et al. (1990) investigated the antimalarial activity of derivatives containing bromo and amine functions, similar to 6-bromo-2,3-dihydro-1H-isoindol-5-amine. This research is crucial for developing new antimalarial drugs (A. Lin, L. Li, D. L. Klayman, C. George, & J. Flippen-Anderson, 1990).
Palladium-Catalyzed Reactions
- Cho and Ren (2009) discussed the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with primary amines, leading to isoindolin-1-ones. This finding is relevant for the synthesis of compounds structurally related to 6-bromo-2,3-dihydro-1H-isoindol-5-amine (C. Cho & W. Ren, 2009).
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-isoindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBPYWHULGMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3-dihydro-1H-isoindol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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